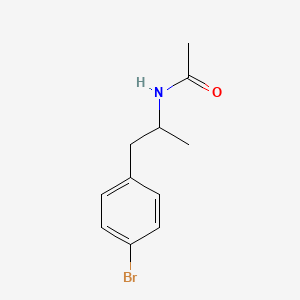

N-(1-(4-bromophenyl)propan-2-yl)acetamide

CAS No.:

Cat. No.: VC13004070

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | N-[1-(4-bromophenyl)propan-2-yl]acetamide |

| Standard InChI | InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

| Standard InChI Key | IYEIENBACDGTPA-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=C(C=C1)Br)NC(=O)C |

| Canonical SMILES | CC(CC1=CC=C(C=C1)Br)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

N-(1-(4-Bromophenyl)propan-2-yl)acetamide (IUPAC name: N-[1-(4-bromophenyl)propan-2-yl]acetamide) is a small-molecule organic compound with a defined stereochemical configuration. Its structure comprises:

-

A 4-bromophenyl group providing aromaticity and electrophilic substitution sites.

-

A propan-2-yl chain introducing branching and influencing lipophilicity.

-

An acetamide moiety enabling hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties

The compound’s canonical SMILES string (CC(CC1=CC=C(C=C1)Br)NC(=O)C) confirms the spatial arrangement of substituents, critical for computational docking studies.

Synthesis and Characterization

Synthetic Route

The synthesis typically involves a two-step process:

-

Preparation of 1-(4-Bromophenyl)propan-2-amine: Achieved via nucleophilic substitution of 4-bromobenzyl halides with isopropylamine.

-

Acetylation Reaction: Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative.

Reaction Scheme:

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.0 ppm (acetamide CH₃), δ 4.8–5.0 ppm (methine proton adjacent to amine), and aromatic protons at δ 7.3–7.5 ppm.

-

¹³C NMR: Peaks corresponding to carbonyl (170–175 ppm), aromatic carbons (120–135 ppm), and aliphatic carbons (20–50 ppm).

-

-

Mass Spectrometry: Molecular ion peak at m/z 256.14 (M⁺) with fragmentation patterns confirming the bromophenyl and acetamide groups.

Brominated acetamide derivatives, such as 4,6-dimethyl-2-thiopyrimidine analogs, demonstrate affinity for γ-aminobutyric acid (GABA) receptors and GABA-aminotransferase (GABA-AT). Molecular docking studies predict moderate binding energies (−7.0 to −8.0 kcal/mol), though inferior to reference drugs like phenobarbital (−7.6 kcal/mol) .

TRPV1 Receptor Modulation

Patent literature highlights 2-(benzimidazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives as TRPV1 antagonists, reducing nociceptive responses in inflammatory and neuropathic pain models . While N-(1-(4-bromophenyl)propan-2-yl)acetamide lacks explicit testing, its acetamide backbone suggests potential receptor interactions .

Antimicrobial and Anticancer Activity

Bromine’s electron-withdrawing effects enhance lipophilicity, facilitating membrane penetration in microbial and cancer cells. Analogous compounds inhibit Staphylococcus aureus (MIC: 8–16 μg/mL) and exhibit cytotoxic effects against HeLa cells (IC₅₀: 12–25 μM) .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume